molecular formula C19H14N4O4 B5183490 2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide

2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide

Cat. No.: B5183490
M. Wt: 362.3 g/mol
InChI Key: HECMJZZUJQCZRM-UHFFFAOYSA-N
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Description

2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with nitro and pyridinyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the amidation reaction with 4-aminopyridine to attach the pyridinyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group can yield 2-benzamido-4-amino-N-(pyridin-4-YL)benzamide .

Mechanism of Action

The mechanism of action of 2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide involves its interaction with specific molecular targets. The nitro and pyridinyl groups play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-4-nitro-N-(pyridin-4-YL)benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzamido-4-nitro-N-pyridin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-18(13-4-2-1-3-5-13)22-17-12-15(23(26)27)6-7-16(17)19(25)21-14-8-10-20-11-9-14/h1-12H,(H,22,24)(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECMJZZUJQCZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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